molecular formula C7H14N2O2 B025165 2-Hydroxy-1-(piperazin-1-yl)propan-1-one CAS No. 100500-89-8

2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Cat. No. B025165
M. Wt: 158.2 g/mol
InChI Key: JQRBBKFUEZDIRG-UHFFFAOYSA-N
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Description

"2-Hydroxy-1-(piperazin-1-yl)propan-1-one" belongs to a class of compounds that are synthesized and evaluated for their pharmacological and chemical properties. The research on such compounds often focuses on their synthesis, characterization, and the evaluation of their biological activities, excluding specific applications related to drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of compounds related to "2-Hydroxy-1-(piperazin-1-yl)propan-1-one" involves multi-step processes, starting from basic chemical reactions to more complex procedures. For example, the synthesis of similar piperazine derivatives involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, with the structures confirmed by various spectroscopic methods (J. Kumar et al., 2017). Another approach involves hydrolytic kinetic resolution and aminolysis to achieve enantiomerically pure derivatives (K. Kulig, P. Nowicki, B. Malawska, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Hydroxy-1-(piperazin-1-yl)propan-1-one" is characterized by spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry, ensuring the accurate determination of chemical structures (S. Grijalvo, S. Nuñez, R. Eritja, 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming new derivatives with potential biological activities. The reactions include cyclization, Mannich’s reaction, and aminolysis, leading to products with antidepressant and antianxiety activities (J. Kumar et al., 2017).

Scientific Research Applications

  • Pharmacological Properties :

    • A derivative, 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, exhibits significant affinity for both 5-HT1A and 5-HT2A receptors, suggesting its potential use in neurological and psychiatric disorders (Kossakowski et al., 2008).
    • Novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives exhibit significant inhibition of HIV-1 RT and antimicrobial activity against various bacteria and fungi, indicating their potential in treating infectious diseases (Chander et al., 2016).
    • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives show promise as antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporter (Martínez et al., 2001).
  • Synthesis and Catalysis :

    • The compound's use in synthesis, particularly in the preparation of enantiomers of certain pharmacologically active molecules, has been demonstrated. For example, its use in the synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one using salenCo(III)OAc complexes has shown potential (Kulig et al., 2007).
  • Anticancer and Antimalarial Activity :

    • Derivatives of this compound have shown potential in anti-cancer and anti-malarial therapies. For instance, certain aryl piperazine and pyrrolidine derivatives have been identified as potent antimalarial agents (Mendoza et al., 2011).
    • A specific synthesized compound has shown potential anti-bone cancer activity and antiviral activity, with molecular docking revealing potential binding sites for the 1AS0 protein (Lv et al., 2019).
  • Antihypertensive Agents :

    • Some derivatives have shown potential as dual antihypertensive agents, contributing to the development of new therapies for hypertension (Marvanová et al., 2016).

Future Directions

The future research directions for “2-Hydroxy-1-(piperazin-1-yl)propan-1-one” could include further studies on its synthesis, chemical reactions, and biological activities . In particular, research could focus on exploring its potential biological activities and mechanisms of action, as well as developing methods to modify its structure to enhance these activities .

properties

IUPAC Name

2-hydroxy-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRBBKFUEZDIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Tian, U Hoffmann, T Humphries… - … Process Research & …, 2015 - ACS Publications
We report a practical and protecting-group-free synthesis amenable to produce multikilogram amounts of PI3K/mTOR inhibitor GDC-0980. The route employed metalation/formylation …
Number of citations: 9 pubs.acs.org
B Peschke, JG Bundgaard, J Breinholt - Tetrahedron Letters, 2001 - Elsevier
Epoxides were synthesized on a solid support via an immobilized sulfonium salt, which is generated from a bromoacetic amide. Subsequent ring opening with amines leads to a single …
Number of citations: 13 www.sciencedirect.com

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